Benzylidene 2-fluorenamine
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Overview
Description
Benzylidene 2-fluorenamine is an organic compound with the molecular formula C20H15N and a molecular weight of 269.35 g/mol . It appears as white or pale yellow crystals and is stable at room temperature. it may decompose when exposed to light and heat . This compound is primarily used as a catalyst and intermediate in organic synthesis, particularly in the production of dyes and various organic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzylidene 2-fluorenamine can be synthesized through the reaction of ammonia with difluorobenzophenone . This reaction typically occurs in an inert atmosphere and is carried out in organic solvents such as methanol or dimethylformamide .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process is conducted under controlled temperature and pressure to prevent decomposition and ensure the stability of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzylidene 2-fluorenamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions, particularly in the presence of halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogens or other electrophiles in the presence of catalysts like aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction may produce fluorenamines .
Scientific Research Applications
Benzylidene 2-fluorenamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzylidene 2-fluorenamine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific biochemical pathways, leading to its effects in biological systems. For example, its derivatives have been shown to inhibit neutrophil adherence by targeting beta 2-integrins. This anti-adhesion activity is crucial in reducing inflammation and other related conditions.
Comparison with Similar Compounds
Fluorenone: A ketone derivative of fluorene, used in organic synthesis and as a precursor to other compounds.
Fluorenamine: An amine derivative of fluorene, used in the synthesis of dyes and other organic compounds.
Benzylidene malononitrile: Used in the synthesis of pharmaceuticals and specialty chemicals.
Uniqueness: Benzylidene 2-fluorenamine stands out due to its unique structure, which combines the properties of both benzylidene and fluorenamine. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
N-(9H-fluoren-2-yl)-1-phenylmethanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c1-2-6-15(7-3-1)14-21-18-10-11-20-17(13-18)12-16-8-4-5-9-19(16)20/h1-11,13-14H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLBNAQKLUROAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N=CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13924-50-0 |
Source
|
Record name | Benzylidene 2-fluoreneamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013924500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13924-50-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12310 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(BENZYLIDENEAMINO)FLUORENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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